molecular formula C25H19ClN4O2S B15011730 2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole

2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole

Cat. No.: B15011730
M. Wt: 475.0 g/mol
InChI Key: KGYLYHHPGLYGPJ-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and various substituted phenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. The final step involves coupling the pyrazole and thiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring could yield a pyrazolone derivative, while reduction of the nitro group could produce an amino-thiazole compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole would depend on its specific biological target. Generally, such compounds can interact with proteins, nucleic acids, or cell membranes, leading to various biological effects. The molecular targets and pathways involved could include enzyme inhibition, receptor modulation, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole apart is its combination of a pyrazole and thiazole ring, along with multiple substituted phenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H19ClN4O2S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-(3-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C25H19ClN4O2S/c1-16-5-7-17(8-6-16)22-14-24(18-9-11-20(26)12-10-18)29(28-22)25-27-23(15-33-25)19-3-2-4-21(13-19)30(31)32/h2-13,15,24H,14H2,1H3

InChI Key

KGYLYHHPGLYGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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